

Application Notes and Protocols for BRD9185 In Vitro Assays

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Compound of Interest

Compound Name: BRD9185

Cat. No.: B10822367

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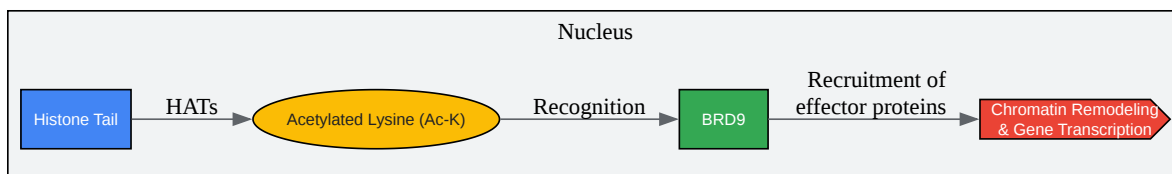
For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD9, a member of the bromodomain and extra-terminal domain (BET) family of proteins, is a critical reader of acetylated lysine residues on histone tails. Its role in chromatin remodeling and gene transcription has implicated it in various diseases, including cancer. **BRD9185** is a novel investigational small molecule designed to modulate the activity of BRD9. These application notes provide detailed protocols for in vitro assays to characterize the binding affinity and inhibitory potential of **BRD9185** against the BRD9 bromodomain. The primary methods described are the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, both of which are robust platforms for studying protein-protein and protein-ligand interactions in a high-throughput format.

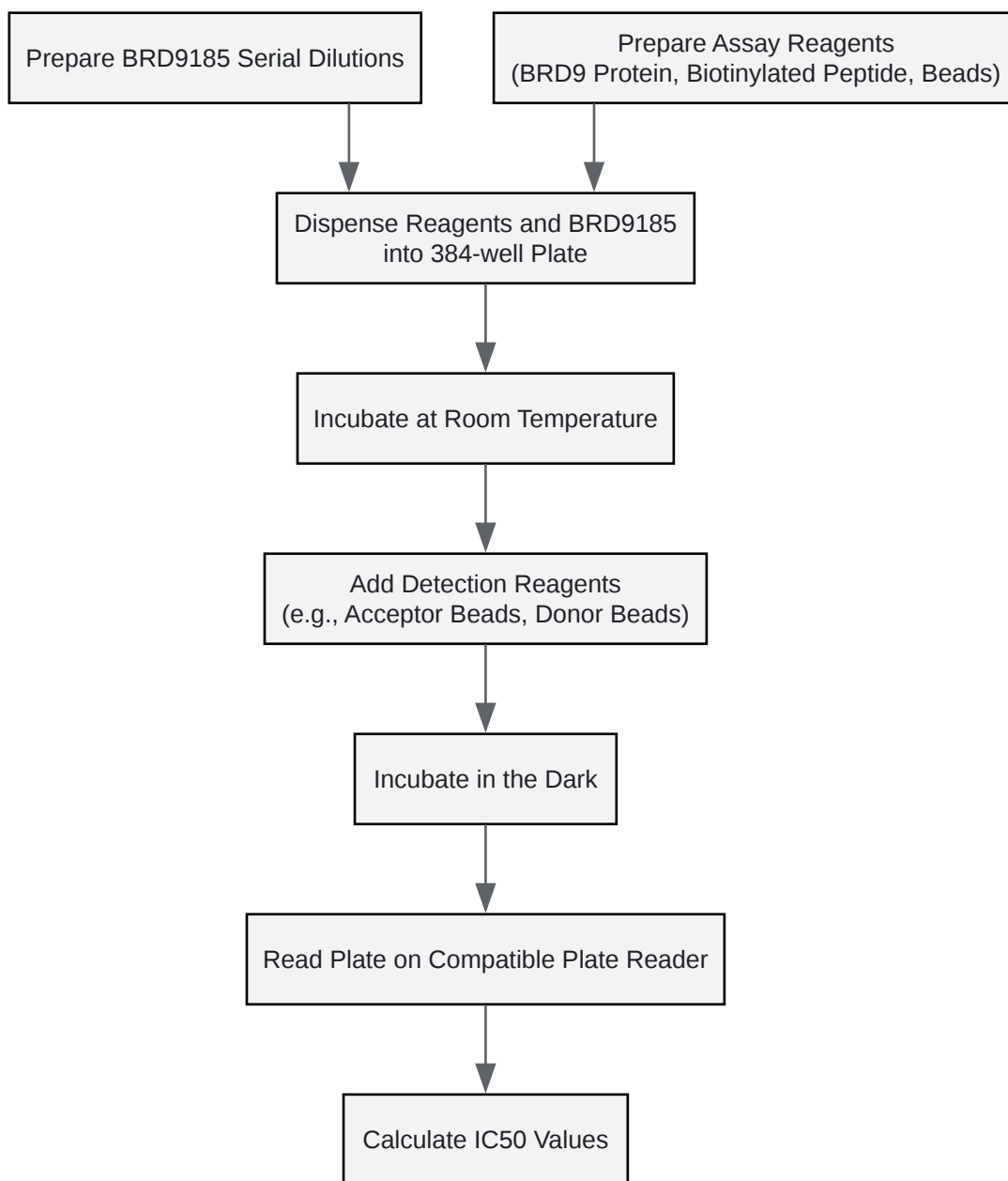
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving BRD9 and the workflow for the in vitro assays described herein.



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Caption: Simplified signaling pathway of BRD9 recognizing acetylated histones to regulate gene transcription.



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Caption: General experimental workflow for a BRD9 inhibitor binding assay.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for **BRD9185** and a reference compound obtained from the described in vitro assays.

Compound	Target	Assay Type	IC50 (nM)
BRD9185	BRD9	AlphaScreen	50
BRD9185	BRD9	TR-FRET	65
Reference Inhibitor	BRD9	AlphaScreen	120
Reference Inhibitor	BRD9	TR-FRET	150

Experimental Protocols

BRD9 AlphaScreen Binding Assay

This assay measures the ability of **BRD9185** to disrupt the interaction between the BRD9 bromodomain and an acetylated histone H4 peptide.

Materials:

- Recombinant human BRD9 protein (GST-tagged)
- Biotinylated histone H4 peptide (acetylated)
- Streptavidin-coated Donor Beads
- Anti-GST Acceptor Beads
- Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20, pH 7.5)
- 384-well white opaque microplates
- Plate reader capable of AlphaScreen detection

Protocol:

- **Compound Preparation:** Prepare a serial dilution of **BRD9185** in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- **Reagent Preparation:**

- Dilute the recombinant BRD9 protein in Assay Buffer to the desired working concentration.
- Dilute the biotinylated histone H4 peptide in Assay Buffer to the desired working concentration.
- Assay Procedure:
 - Add 5 μ L of the diluted **BRD9185** or control (DMSO vehicle) to the wells of a 384-well plate.
 - Add 5 μ L of the diluted BRD9 protein to each well.
 - Add 5 μ L of the diluted biotinylated histone H4 peptide to each well.
 - Incubate the plate at room temperature for 30 minutes with gentle shaking.
 - Prepare a mixture of Streptavidin-coated Donor Beads and anti-GST Acceptor Beads in Assay Buffer.
 - Add 10 μ L of the bead mixture to each well.
 - Incubate the plate in the dark at room temperature for 60 minutes.
- Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis: The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software. The signal from wells containing only DMSO is considered 100% activity, and the signal from wells without BRD9 protein is considered 0% activity.

BRD9 TR-FRET Binding Assay

This assay also measures the interaction between BRD9 and an acetylated peptide but uses a different detection technology.

Materials:

- Recombinant human BRD9 protein (GST-tagged or His-tagged)

- Biotinylated and acetylated histone peptide
- Terbium-conjugated anti-GST or anti-His antibody (Donor)
- Streptavidin-conjugated fluorophore (e.g., d2 or APC) (Acceptor)
- Assay Buffer (similar to AlphaScreen buffer)
- 384-well black, low-volume microplates
- Plate reader capable of TR-FRET detection

Protocol:

- Compound Preparation: Follow the same procedure as for the AlphaScreen assay.
- Reagent Preparation:
 - Dilute the recombinant BRD9 protein in Assay Buffer.
 - Dilute the biotinylated histone peptide in Assay Buffer.
 - Dilute the Terbium-conjugated antibody and Streptavidin-conjugated fluorophore in Assay Buffer.
- Assay Procedure:
 - Add 5 μ L of diluted **BRD9185** or control to the wells.
 - Add 5 μ L of a pre-mixed solution of BRD9 protein and Terbium-conjugated antibody.
 - Add 5 μ L of a pre-mixed solution of biotinylated histone peptide and Streptavidin-conjugated fluorophore.
 - Incubate the plate at room temperature for 60-120 minutes, protected from light.[\[1\]](#)[\[2\]](#)
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[\[1\]](#)

- **Data Analysis:** The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission signals. IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Selectivity Profiling

To assess the selectivity of **BRD9185**, the described AlphaScreen or TR-FRET assays can be adapted to test for inhibitory activity against other bromodomain-containing proteins, particularly those from the BET family (e.g., BRD2, BRD3, BRD4) and the highly homologous BRD7.[3] This is a critical step in characterizing the specificity of the compound.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of **BRD9185**. Consistent execution of these assays will yield reliable data on the compound's potency and selectivity, which are essential for advancing its development as a potential therapeutic agent. Orthogonal assays are recommended to validate initial findings and further elucidate the mechanism of action.

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References

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